(2R)-1-acetylaziridine-2-carboxylic acid
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Overview
Description
“(2R)-1-acetylaziridine-2-carboxylic acid” is a chemical compound with the molecular formula C5H7NO3. It is a derivative of carboxylic acid, which can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom - usually oxygen, nitrogen, or sulfur – bonded directly to the carbonyl carbon .
Synthesis Analysis
Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . The synthesis of these derivatives is driven by the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .Molecular Structure Analysis
The molecular structure of “(2R)-1-acetylaziridine-2-carboxylic acid” is characterized by a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon), making the bond angles roughly 120 degrees .Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives exhibit unique reactivity that can be triggered under appropriate reaction conditions . Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity .properties
IUPAC Name |
(2R)-1-acetylaziridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZWZLUXRQKTQ-NJXYFUOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Acetylaziridine-2-carboxylic acid |
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